molecular formula C15H11F3O B1324250 2-Phenyl-2'-trifluoromethylacetophenone CAS No. 898783-80-7

2-Phenyl-2'-trifluoromethylacetophenone

Cat. No. B1324250
M. Wt: 264.24 g/mol
InChI Key: QWHCPHIBUNLMJR-UHFFFAOYSA-N
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Description

2-Phenyl-2’-trifluoromethylacetophenone, also known by its chemical formula CF3C6H4COCH3 , is an organic compound. It belongs to the class of aromatic ketones and is characterized by the presence of a trifluoromethyl group (CF3) attached to the phenyl ring. This compound exhibits interesting properties due to the trifluoromethyl substitution, making it relevant in various applications.



Synthesis Analysis

The synthesis of 2-Phenyl-2’-trifluoromethylacetophenone involves several methods. One common approach is the Friedel-Crafts acylation reaction , where an acyl chloride (such as trifluoroacetyl chloride) reacts with benzene in the presence of a Lewis acid catalyst (usually aluminum chloride). The resulting product is the desired trifluoromethylacetophenone.



Molecular Structure Analysis

The molecular structure of 2-Phenyl-2’-trifluoromethylacetophenone consists of a phenyl ring (C6H5) attached to an acetophenone moiety (CH3CO). The trifluoromethyl group (CF3) is positioned ortho to the phenyl ring. The compound’s chemical formula is C9H7F3O .



Chemical Reactions Analysis


  • Substitution Reactions : The trifluoromethyl group can undergo substitution reactions. For instance, it can be replaced by other functional groups (e.g., halogens or alkyl groups) using appropriate reagents.

  • Reduction Reactions : Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

  • Grignard Reactions : The compound can react with Grignard reagents to form new carbon-carbon bonds.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value varies).

  • Boiling Point : The boiling point is influenced by the trifluoromethyl group and other substituents.

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Refractive Index : The refractive index at 20°C is approximately 1.4584.


Scientific Research Applications

Antibacterial Activity

2-Phenyl-2'-trifluoromethylacetophenone derivatives have been explored for their antibacterial properties. For instance, derivatives of 2′,3′,4′-trihydroxy-2-phenylacetophenone showed varying antibacterial activities against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, though they were ineffective against Gram-negative strains (Goto, Kumada, Ashida, & Yoshida, 2009).

Biocatalysis

A study highlighted the use of an enzyme derived from Burkholderia cenocepacia for the bioreduction of 3,5-bis(trifluoromethyl) acetophenone, demonstrating its potential as a catalyst in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

Photocrosslinking

2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, a compound starting with the bromination of trifluoroacetophenone, was synthesized for use in photocrosslinking experiments in molecular biology (Kogon et al., 1992).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the preparation of various pharmaceutical intermediates. For example, 2′-Hydroxyacetophenone phenylhydrazone was used to synthesize phenols with potential pharmaceutical relevance (Rampey, Hurst, Sood, Studer-Martinez, & Beam, 1999).

Electrochemical Studies

Research has also delved into the electrochemical behavior of trifluoromethylacetophenone, exploring aspects like hydration processes and the effects of various environmental conditions on its electrochemical reduction (Liotier, Mousset, & Mousty, 1995).

Fluorescence Properties

Compounds derived from trifluoro-1-phenyl-1,3-butanedione and thenoyltrifluoroacetophenone, synthesized using trifluoroacetic acid, thiophene, and acetophenone, were found to emit strong red fluorescence, suggesting potential applications in fluorescence studies (Cheng Ming-qiang, 2002).

Safety And Hazards


  • Eye Irritation : 2-Phenyl-2’-trifluoromethylacetophenone may cause eye irritation.

  • Skin Irritation : It can also irritate the skin.

  • Respiratory System : Avoid inhalation, as it may affect the respiratory system.


Future Directions

Research on this compound continues, exploring its applications in drug discovery, materials science, and synthetic methodologies. Further investigations into its reactivity, stability, and potential biological effects are warranted.


properties

IUPAC Name

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-15(17,18)13-9-5-4-8-12(13)14(19)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCPHIBUNLMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642286
Record name 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2'-trifluoromethylacetophenone

CAS RN

898783-80-7
Record name 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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